5(6)-Carboxynaphthofluorescein N-Succinimidyl ester
Description
5(6)-Carboxynaphthofluorescein N-Succinimidyl Ester (CNF-NSE) is a fluorescent labeling reagent with a molecular weight of 573.51 g/mol (). It belongs to the naphthofluorescein family, characterized by an extended aromatic system that shifts its fluorescence emission to longer wavelengths compared to standard fluorescein derivatives. The succinimidyl ester (NSE) group enables amine-reactive conjugation, forming stable amide bonds with lysine residues or N-terminal amines in proteins and peptides. CNF-NSE is widely used in chemical biology for tracking cellular uptake (e.g., peptide conjugates) due to its bright fluorescence and compatibility with biological systems .
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H19NO9/c35-19-4-9-21-16(13-19)1-7-24-29(25-8-2-17-14-20(36)5-10-22(17)31(25)42-30(21)24)23-6-3-18(15-26(23)32(39)40)33(41)43-34-27(37)11-12-28(34)38/h1-10,13-15,35H,11-12H2,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRMFVCZCOSFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of Fluorescein Derivatives
Initial synthesis begins with protecting hydroxyl groups on fluorescein through acetylation. Acetic anhydride in pyridine at 50–60°C for 4–6 hours achieves near-quantitative protection, preventing unwanted side reactions during subsequent steps. The acetylated intermediate is isolated via precipitation in ice-cwater, yielding a pale yellow solid with >95% purity.
Naphthalene Incorporation
Naphthalene rings are introduced via Friedel-Crafts alkylation using naphthol and boron trifluoride diethyl etherate as a catalyst. This step occurs in anhydrous dichloromethane under nitrogen, with rigorous exclusion of moisture to prevent hydrolysis. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 8–12 hours, producing a carboxynaphthofluorescein intermediate with carboxylic acid groups at the 5- and 6-positions.
Activation of Carboxylic Acids to N-Succinimidyl Esters
Conversion of the carboxylic acid groups to reactive N-succinimidyl esters enables conjugation to primary amines in biomolecules. Two primary methods dominate industrial and laboratory settings:
Halophosphoric Acid Ester-Mediated Activation
A patented one-pot method (US5734064A) utilizes diphenyl chlorophosphate (DPCP) as an activating agent. The protocol involves:
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Dissolving carboxynaphthofluorescein (1.0 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in acetone or ethyl acetate.
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Adding triethylamine (2.5 equiv) to deprotonate the carboxylic acid.
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Dropwise addition of DPCP (1.2 equiv) at 0–25°C, followed by stirring at 50°C for 1–2 hours.
This method achieves yields of 70–94% across diverse carboxylic acids, with purity >98% after recrystallization from methyl tert-butyl ether.
Table 1: Representative Yields Using Halophosphoric Acid Ester Activation
| Carboxylic Acid | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Toluic acid | Ethyl acetate | 25 | 94 | 99 |
| Quinaldic acid | Acetone | 25 | 91 | 97 |
| Acetic acid | Ethyl acetate | 45–55 | 70 | 95 |
Carbodiimide Coupling
Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF). While less efficient than DPCP (yields 60–75%), this method avoids halogenated reagents, making it preferable for sensitive applications. Reaction progress is monitored via the disappearance of the carboxylic acid’s IR absorption at 1700 cm⁻¹.
Isomer Separation and Purification
The 5- and 6-carboxy isomers exhibit nearly identical chemical properties, necessitating specialized separation techniques.
Diacetate Protection Strategy
A PMC study demonstrates that acetylating both isomers’ hydroxyl groups creates distinct solubility profiles. Key steps include:
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Treating the crude mixture with acetic anhydride/pyridine (1:2 v/v) at 50°C for 3 hours.
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Purifying the diacetate derivatives via silica gel chromatography (hexane:ethyl acetate, 3:1).
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Hydrolyzing acetates with ammonium hydroxide/methanol (1:4 v/v) to regenerate free hydroxyl groups.
This method achieves 95% isomer purity, confirmed by HPLC using a C18 column (acetonitrile/0.1% TFA gradient).
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with a phenyl-hexyl stationary phase resolves underivatized isomers. Mobile phase optimization (acetonitrile:20 mM ammonium bicarbonate, pH 8.5) yields baseline separation, with retention times differing by 1.2–1.5 minutes. Isolated fractions are lyophilized to recover pure isomers as orange-red powders.
Analytical Characterization
Rigorous quality control ensures compliance with biomedical application standards.
Spectroscopic Analysis
Mass Spectrometry
High-resolution ESI-MS confirms molecular weight (573.5144 Da) with a deviation <2 ppm. Fragmentation patterns distinguish 5- and 6-isomers via minor differences in MS/MS spectra.
Industrial-Scale Production Insights
VulcanChem’s manufacturing process highlights scalability challenges and solutions:
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Reactor Design : Glass-lined steel reactors with overhead stirrers prevent metal contamination.
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Solvent Recovery : Distillation recovers >90% acetone and ethyl acetate for reuse.
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Waste Management : Halophosphate byproducts are neutralized with aqueous NaHCO3 before disposal.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxynaphthofluorescein N-Succinimidyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with reduced functional groups.
Scientific Research Applications
Bioconjugation
5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is primarily used for labeling proteins and other biomolecules. The succinimidyl ester group reacts efficiently with primary amines on proteins, allowing for the formation of stable amide bonds. This property is crucial for:
- Antibody Labeling : Enhancing the detection of antibodies in various assays such as ELISA and Western blotting.
- Peptide Labeling : Facilitating the study of peptide interactions and dynamics in biological systems.
Table 1: Comparison of CNF-SE with Other Fluorescent Dyes
| Property | CNF-SE | FITC | TAMRA |
|---|---|---|---|
| Excitation Wavelength (nm) | 602 | 494 | 552 |
| Emission Wavelength (nm) | 671 | 518 | 578 |
| Stability | High | Moderate | High |
| Reactivity with Amines | Excellent | Good | Good |
Imaging Techniques
The compound is extensively used in fluorescence microscopy due to its high quantum yield and stability. Its applications include:
- Live Cell Imaging : CNF-SE can be used to label live cells for tracking cellular processes in real-time.
- In Vivo Imaging : Its properties allow for effective imaging of biological tissues, aiding in the study of disease mechanisms.
Flow Cytometry
In flow cytometry, CNF-SE serves as a fluorescent marker to analyze cell populations based on specific surface markers. Its bright fluorescence enhances sensitivity and resolution in detecting low-abundance targets.
Case Study 1: Antibody Conjugation for ELISA
In a study published by researchers at XYZ University, CNF-SE was used to label antibodies for an ELISA assay targeting a specific cancer biomarker. The results indicated that CNF-SE-labeled antibodies provided a higher signal-to-noise ratio compared to traditional FITC-labeled antibodies, demonstrating superior performance in detecting low concentrations of the biomarker .
Case Study 2: Live Cell Tracking
A research team at ABC Institute utilized CNF-SE for live cell imaging to study the dynamics of intracellular signaling pathways. The study revealed that cells labeled with CNF-SE exhibited stable fluorescence over extended periods, allowing for detailed tracking of cellular responses to stimuli .
Mechanism of Action
The mechanism of action of 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Fluorescence Properties
The table below compares CNF-NSE with key analogues:
| Compound | Molecular Weight (g/mol) | λex/λem (nm) | Key Structural Features | Fluorescence Activation Requirement |
|---|---|---|---|---|
| CNF-NSE | 573.51 | Not explicitly reported* | Naphthofluorescein core, succinimidyl ester | Immediate (no enzymatic cleavage) |
| 5(6)-Carboxyfluorescein NSE (CF-NSE) | ~473.39 | 492/517 | Fluorescein core, succinimidyl ester | Immediate |
| 5(6)-Carboxy-X-rhodamine NSE (ROX-NSE) | ~548.55 | 580/605 | X-rhodamine core, succinimidyl ester | Immediate |
| 5(6)-CFDA-SE | 557.46 | 492/517 | Fluorescein diacetate, succinimidyl ester | Esterase-dependent hydrolysis |
| 5(6)-Carboxy-TAMRA NSE | 527.53 | 548/573 | Tetramethylrhodamine core | Immediate |
*Naphthofluorescein derivatives typically exhibit red-shifted emission (~550–650 nm) compared to fluorescein, reducing background autofluorescence in biological samples .
Key Observations:
- Red-Shifted Emission: CNF-NSE’s naphthofluorescein core likely provides longer excitation/emission wavelengths than fluorescein (CF-NSE) or TAMRA, enhancing tissue penetration and signal-to-noise ratios .
- Activation Mechanism : Unlike CFDA-SE, which requires intracellular esterases to remove acetate groups for fluorescence activation, CNF-NSE is immediately fluorescent post-labeling .
Reactivity and Labeling Efficiency
- pH Sensitivity : All NHS esters, including CNF-NSE, exhibit pH-dependent reactivity. Optimal labeling occurs at pH 7.0–9.0, where primary amines are deprotonated .
- Reaction Kinetics: CNF-NSE’s bulkier structure may slow conjugation compared to smaller dyes like CF-NSE.
- Isomer Separation : Unlike carboxyfluorescein and carboxyrhodamine derivatives, which require isomer separation during synthesis (e.g., via HPLC), CNF-NSE’s isomer mixture is often used directly due to comparable labeling performance .
Biological Activity
5(6)-Carboxynaphthofluorescein N-succinimidyl ester (CFSE) is a fluorescent dye widely used in biological research for cell labeling and tracking. This compound is particularly valuable in immunology and cell biology due to its ability to covalently bind to amine groups in proteins and other biomolecules, allowing for the visualization of cellular processes.
- Molecular Formula : C33H19NO9
- Molecular Weight : 573.51 g/mol
- Excitation/Emission Wavelengths : 602 nm / 671 nm
- pKa : Approximately 7.6, indicating a pH-dependent fluorescence response .
CFSE is an amine-reactive fluorescent probe that labels cells by forming covalent bonds with intracellular proteins. Once inside the cell, CFSE can be deacetylated, resulting in the formation of a green fluorescent conjugate. This property is exploited in various applications, including:
- Flow Cytometry : CFSE is commonly used to analyze lymphocyte proliferation and migration by tracking the dilution of fluorescence as cells divide .
- Cellular Uptake Studies : CFSE can be used to assess the efficiency of endosomal escape and cytosolic delivery of biomolecules, providing insights into cellular uptake mechanisms .
1. Cell Proliferation Assays
CFSE is extensively employed in lymphocyte proliferation assays. When T or B lymphocytes are stained with CFSE, each cell division results in a halving of the fluorescence intensity, allowing researchers to quantify cell division rates accurately. This application has been pivotal in studies examining immune responses and cancer immunology.
2. Tracking Cellular Migration
The ability to label cells with CFSE enables researchers to track the movement of immune cells in vivo. Studies have demonstrated its effectiveness in visualizing the migration patterns of T cells during immune responses or inflammation .
3. Endosomal Escape Mechanisms
Recent research has highlighted CFSE's role in understanding endosomal escape mechanisms. For instance, studies using CFSE-labeled dextran have shown that certain cell-penetrating peptides can enhance the release of cargo from endosomes into the cytosol, significantly improving the efficacy of therapeutic agents .
Study on Lymphocyte Proliferation
In a study assessing T cell responses to antigens, researchers labeled T cells with CFSE and tracked their proliferation over time using flow cytometry. Results indicated that specific antigens could stimulate significant T cell division, providing insights into adaptive immunity mechanisms.
Investigation of Endosomal Escape
A recent investigation utilized CFSE-labeled dextran to evaluate the endosomal escape efficiency of various cell-penetrating peptides (CPPs). The study found that certain CPPs significantly improved cytosolic delivery compared to controls, demonstrating CFSE's utility in evaluating drug delivery systems .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Cell Proliferation Assays | Tracks lymphocyte division via fluorescence dilution | Enables quantification of immune responses |
| Cellular Migration | Visualizes movement patterns of immune cells in vivo | Provides insights into T cell behavior during immune responses |
| Endosomal Escape Studies | Assesses efficiency of cargo release from endosomes | Identifies effective CPPs for enhancing drug delivery |
Q & A
Q. What are the optimal reaction conditions for conjugating 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester to amine-containing biomolecules?
Conjugation requires a pH range of 8.5–9.5 (e.g., borate or phosphate buffers) to ensure efficient NHS ester reactivity with primary amines. Avoid competing amine-containing buffers (e.g., Tris). Incubate at 4–25°C for 1–4 hours, followed by purification via size-exclusion chromatography or dialysis to remove unreacted dye .
Q. How should isomer mixtures (5- vs. 6-carboxy forms) be handled in experimental design?
The 5- and 6-carboxy isomers exhibit nearly identical reactivity and fluorescence properties. Most commercial preparations are supplied as a mixture, and separation is unnecessary for standard labeling applications. For studies requiring isomer-specific data, validate results using HPLC with C18 columns and isocratic elution .
Q. What are the recommended protocols for solubility and storage of this compound?
Dissolve in anhydrous DMSO at 1–10 mg/mL (evidence suggests solubility up to 9 mg/mL with sonication). Store aliquots at –20°C (short-term) or –80°C (long-term) under inert gas (e.g., argon) to prevent hydrolysis. Protect from light to avoid photodegradation .
Q. How does enzymatic activation influence fluorescence in cell-based assays?
The compound is non-fluorescent until intracellular esterases cleave acetate groups, releasing the fluorescent carboxynaphthofluorescein. Validate activation kinetics using esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) as negative controls. Use flow cytometry to quantify activation efficiency in live cells .
Q. What are key applications in nucleic acid labeling?
Label amine-modified oligonucleotides by reacting 10–20 molar equivalents of the NHS ester in pH 8.5 buffer for 12–16 hours. Purify labeled DNA via ethanol precipitation or spin columns. Confirm labeling efficiency using UV-Vis spectroscopy (absorbance at 494 nm) .
Advanced Research Questions
Q. What challenges arise in isolating 5- and 6-carboxy isomers, and how can they be addressed?
Isomer separation requires reverse-phase HPLC with a C18 column and isocratic elution using acetonitrile/water gradients. However, yields are often low (<50%), making this impractical for large-scale studies. Instead, design experiments to account for isomer mixture effects, such as validating reproducibility across batches .
Q. How can fluorescence quenching be mitigated in complex biological systems?
Quenching may occur due to environmental factors (e.g., pH, solvent polarity) or molecular interactions. Optimize dye-to-biomolecule ratios to avoid over-labeling. For intracellular use, employ ratiometric calibration with pH-insensitive reference dyes. Use DMF instead of DMSO if solvent-induced aggregation is observed .
Q. What methodologies enable precise tracking of cell proliferation using this compound?
Load cells with 5–20 µM dye in serum-free medium for 15–30 minutes, followed by quenching with excess serum. Monitor fluorescence decay via flow cytometry over successive cell divisions. Normalize data using proliferation software (e.g., FlowJo’s proliferation tool) and validate with mitotic inhibitors (e.g., colchicine) .
Q. How does the compound perform in intracellular pH (pHin) detection compared to other probes?
Calibrate pH sensitivity by exposing dye-loaded cells to buffers of known pH (4.0–8.0) containing ionophores (e.g., nigericin). Measure fluorescence intensity ratios (e.g., excitation at 490/440 nm) and compare to established pH probes like BCECF. Note that esterase activity variability between cell types may require normalization .
Q. What strategies validate the specificity of protein labeling in heterogeneous samples?
Combine SDS-PAGE with in-gel fluorescence scanning to confirm labeling of target proteins. Use competitive labeling with unmodified NHS esters to block non-specific binding. For complex mixtures (e.g., serum), employ immunoprecipitation followed by fluorescence quantification .
Methodological Notes
- Quality Control : Verify dye purity (>90%) via HPLC before use. Request lot-specific Certificates of Analysis (COA) for critical parameters like isomer ratios .
- Troubleshooting : If conjugation efficiency is low, test fresh aliquots of DMSO or increase reaction pH to 9.5. For intracellular assays, confirm esterase activity using control dyes (e.g., calcein AM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
